Product packaging for 3-(1H-pyrrol-1-yl)pyridine hydrochloride(Cat. No.:CAS No. 1955541-19-1; 72692-99-0)

3-(1H-pyrrol-1-yl)pyridine hydrochloride

Cat. No.: B2600540
CAS No.: 1955541-19-1; 72692-99-0
M. Wt: 180.64
InChI Key: FCXGHISNIOMWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-Pyrrol-1-yl)pyridine hydrochloride (CAS 1955541-19-1) is a versatile chemical intermediate with significant value in medicinal chemistry research. Its molecular formula is C9H9ClN2, and it has a molecular weight of 180.64 . The compound serves as a key precursor in the synthesis of novel tetrahydropyridine (THP) derivatives, which are explored for their pharmacological properties . Research has demonstrated that sulfonyl-substituted THP compounds synthesized from this scaffold exhibit moderate anti-inflammatory effects . Specific derivatives have been shown to attenuate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine BV-2 microglial cells, with one study reporting an IC₅₀ of 12.92 µM for the most potent analog . The mechanism of action is associated with the attenuation of inducible nitric oxide synthase (iNOS) protein expression and the downregulation of several pro-inflammatory cytokines, including IL-1α and IL-6, establishing its relevance for neuroinflammatory research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may be harmful if inhaled, swallowed, or upon contact with skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B2600540 3-(1H-pyrrol-1-yl)pyridine hydrochloride CAS No. 1955541-19-1; 72692-99-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrol-1-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXGHISNIOMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1h Pyrrol 1 Yl Pyridine Hydrochloride and Analogues

Chemo- and Regioselective Synthesis Strategies for the 3-(1H-pyrrol-1-yl)pyridine Core

The construction of the 3-(1H-pyrrol-1-yl)pyridine core requires the selective formation of the N-C bond between the pyrrole (B145914) nitrogen and the C-3 position of the pyridine (B92270) ring. Achieving this with high chemo- and regioselectivity is a key challenge, and several strategies have been developed to this end.

Catalytic Approaches in the Formation of 3-(1H-pyrrol-1-yl)pyridine

Catalytic methods are paramount in the synthesis of N-substituted pyrroles, offering mild reaction conditions and high yields. The Paal-Knorr synthesis and the Clauson-Kaas synthesis are two classical and versatile methods for the formation of the pyrrole ring, which can be adapted for the synthesis of 3-(1H-pyrrol-1-yl)pyridine. nih.govcore.ac.uk

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopyridine (B143674), to form the corresponding N-substituted pyrrole. core.ac.uk The reaction is typically acid-catalyzed and can be performed under neutral or weakly acidic conditions. core.ac.uk The use of an excess of the amine is common to drive the reaction to completion.

Catalyst Solvent Temperature (°C) Yield (%) Reference
Acetic Acid Ethanol Reflux Good core.ac.uk
Iron(III) chloride Water RT Good to Excellent nih.gov
MgI2 etherate Acetonitrile 80 Good to Excellent researchgate.net
This interactive data table showcases various catalytic systems used in Paal-Knorr type reactions for the synthesis of N-substituted pyrroles.

The Clauson-Kaas synthesis provides an alternative route, reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. researchgate.netresearchgate.net This method is particularly useful for synthesizing a wide range of N-substituted pyrroles. researchgate.netresearchgate.net Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been employed to promote this transformation. researchgate.net For instance, zinc-catalyzed Clauson-Kaas reactions have been developed as a green and efficient protocol. nih.gov

Metal-catalyzed cross-coupling reactions also offer a powerful strategy for the direct formation of the N-aryl bond. Palladium- and copper-catalyzed reactions are particularly prominent in this area. For example, the palladium-catalyzed coupling of 3-halopyridines with pyrrole or its derivatives can provide a direct route to the 3-(1H-pyrrol-1-yl)pyridine scaffold. biosynth.com Similarly, copper-catalyzed Ullmann-type couplings are effective for the formation of N-aryl bonds and can be applied to the synthesis of N-(pyridin-3-yl)pyrroles. semanticscholar.org

Photochemical Routes to N-Substituted Pyrroles

Photochemical methods offer a distinct advantage in organic synthesis by enabling reactions to proceed under mild conditions, often at room temperature, and can provide access to unique reactivity patterns. The photolysis of 3-iodopyridine (B74083) in the presence of pyrrole represents a direct and potentially general method for the preparation of 3-(1H-pyrrol-1-yl)pyridine. mdpi.com This approach involves the photo-induced homolytic cleavage of the carbon-iodine bond, generating a pyridin-3-yl radical which can then react with pyrrole to form the desired product. mdpi.com

Mechanistic Insights into Novel Precursor Derivatization and Cyclization

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The mechanism of the Paal-Knorr synthesis has been a subject of investigation. It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. nih.gov Density functional theory (DFT) studies have suggested that the hemiaminal cyclization is the preferred pathway over an alternative enamine cyclization pathway. nih.gov The rate-determining step is believed to be the cyclization of the hemiaminal intermediate. nih.gov

In the context of forming 3-(1H-pyrrol-1-yl)pyridine, the initial step is the nucleophilic attack of the amino group of 3-aminopyridine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular condensation to form a five-membered dihydroxy-tetrahydropyrrole intermediate, which then undergoes dehydration to afford the aromatic pyrrole ring.

Green Chemistry and Sustainable Synthesis of 3-(1H-pyrrol-1-yl)pyridine Hydrochloride Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 3-(1H-pyrrol-1-yl)pyridine and its derivatives, several green approaches have been explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-substituted pyrroles via the Paal-Knorr and Clauson-Kaas reactions. semanticscholar.orgnih.gov Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov Furthermore, solvent-free conditions or the use of environmentally benign solvents like water can be employed in these reactions, further enhancing their green credentials. researchgate.net For instance, the Paal-Knorr condensation of 2,5-hexanedione (B30556) with various primary amines has been successfully carried out in water without the need for any catalyst. researchgate.net

The use of recyclable heterogeneous catalysts, such as silica-supported sulfuric acid, also contributes to the sustainability of the synthesis by simplifying product purification and allowing for catalyst reuse. sigmaaldrich.com One-pot, multicomponent reactions are another hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation. nih.gov The synthesis of polysubstituted pyridines, for example, can be achieved in a one-pot fashion from readily available starting materials. core.ac.ukorganic-chemistry.org

The final step in the preparation of this compound involves the formation of the hydrochloride salt. A clean method for preparing pyridine hydrochloride involves dissolving pyridine in an organic solvent and introducing hydrogen chloride gas, which can be generated by reacting concentrated sulfuric acid with hydrochloric acid. rsc.org This method offers high purity and yield, with the potential for recycling the sulfuric acid byproduct. rsc.org

Solid-Phase Organic Synthesis Techniques for Pyrrole-Pyridine Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of compounds for drug discovery and other applications. This technique simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. While specific examples for the solid-phase synthesis of 3-(1H-pyrrol-1-yl)pyridine are not abundant, the general principles have been applied to the synthesis of pyrrole-containing peptides and other heterocyclic scaffolds. mdpi.com

A general strategy for the solid-phase synthesis of N-substituted pyrroles would involve the immobilization of an amine precursor onto a solid support. For example, a resin-bound 3-aminopyridine could be reacted with a 1,4-dicarbonyl compound in solution to form the desired pyrrole, which remains attached to the resin. Subsequent cleavage from the solid support would then yield the final product. Alternatively, a resin-bound dicarbonyl compound could be treated with 3-aminopyridine. The development of efficient solid-phase methodologies for the synthesis of pyrrole-imidazole polyamides demonstrates the feasibility of constructing complex heterocyclic structures on a solid support. mdpi.com

Stereoselective Synthesis of Chiral Derivatives of 3-(1H-pyrrol-1-yl)pyridine (If Applicable)

The introduction of chirality into the 3-(1H-pyrrol-1-yl)pyridine scaffold can lead to compounds with interesting biological activities. Stereoselectivity can be introduced in several ways, including the use of chiral starting materials, chiral catalysts, or through the resolution of racemic mixtures.

If the pyrrole or pyridine ring is substituted with a chiral center, stereoselective synthesis becomes a critical aspect. For instance, the enantioselective synthesis of chiral pyridines has been achieved through catalytic asymmetric reactions. acs.org

A particularly relevant area for 3-(1H-pyrrol-1-yl)pyridine is atropisomerism. Due to hindered rotation around the N-C bond connecting the pyrrole and pyridine rings, chiral atropisomers can exist if there are appropriate substituents on the rings that create a significant rotational barrier. The catalytic atroposelective synthesis of axially chiral N-arylpyrroles has been successfully achieved using chiral-at-metal rhodium Lewis acid catalysts. researchgate.netresearchgate.net This methodology could potentially be adapted for the synthesis of chiral 3-(1H-pyrrol-1-yl)pyridine atropisomers. Organocatalytic methods have also been developed for the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles, highlighting the potential of this approach for creating chiral N-heterobiaryls. rsc.org

Chiral Catalyst Reaction Type Enantiomeric Excess (ee %) Reference
Chiral Rhodium Lewis Acid Electrophilic Aromatic Substitution up to >99.5 researchgate.netresearchgate.net
Chiral Phosphoric Acid De Novo Indole Formation 95:5 er rsc.org
This interactive data table summarizes recent advances in the atroposelective synthesis of N-arylpyrroles and related structures.

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrrol 1 Yl Pyridine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is a primary tool for elucidating the solution-state structure of 3-(1H-pyrrol-1-yl)pyridine hydrochloride. The formation of the hydrochloride salt by protonation of the pyridine (B92270) nitrogen atom induces significant changes in the electron density of the aromatic system, which is reflected in the chemical shifts of the protons and carbons. pw.edu.pl

In ¹H NMR, the signals corresponding to the protons on the pyridinium (B92312) ring are expected to shift downfield compared to the neutral 3-(1H-pyrrol-1-yl)pyridine. This deshielding effect is a direct consequence of the positive charge on the nitrogen atom, which withdraws electron density from the ring. pw.edu.pl The proton attached to the nitrogen (N-H) would appear as a broad signal at a significantly downfield chemical shift. The protons of the pyrrole (B145914) ring are also affected, albeit to a lesser extent.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the pyridinium ring, particularly those alpha and gamma to the protonated nitrogen, experience a notable downfield shift. nih.gov This is consistent with the redistribution of charge upon salt formation.

Conformational analysis focuses on the relative orientation of the pyrrole and pyridinium rings. The molecule's conformation is determined by the torsion angle around the C-N bond connecting the two rings. Intermolecular interactions, primarily hydrogen bonding between the pyridinium N-H group and the chloride anion, can be inferred from concentration-dependent NMR studies or the observation of through-space correlations in 2D NMR experiments like NOESY.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-2, H-5~6.5 - 7.0~110 - 115
Pyrrole H-3, H-4~6.2 - 6.5~120 - 125
Pyridinium H-2~8.8 - 9.2~145 - 150
Pyridinium H-4~8.0 - 8.4~140 - 145
Pyridinium H-5~7.8 - 8.2~125 - 130
Pyridinium H-6~8.6 - 9.0~148 - 152
Pyridinium N-H>12.0 (broad)-

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the functional groups and bonding arrangements within this compound.

The FT-IR spectrum is characterized by several key absorption bands. The formation of the pyridinium salt introduces a strong, broad band in the region of 2500-3200 cm⁻¹, which is characteristic of the N⁺-H stretching vibration. pw.edu.pl The aromatic C-H stretching vibrations for both rings typically appear above 3000 cm⁻¹. pw.edu.pl The region between 1400 and 1650 cm⁻¹ is complex, containing characteristic ring stretching vibrations (C=C and C=N) for both the pyridinium and pyrrole moieties. researchgate.netresearchgate.net The protonation of the pyridine ring is known to shift these ring vibration frequencies compared to the free base. pw.edu.pl

Raman spectroscopy provides complementary data. The ring breathing modes of the pyridine and pyrrole rings, which involve a symmetric expansion and contraction of the rings, often give rise to strong and sharp signals in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.netaps.org These modes are sensitive to the substitution and electronic structure of the rings. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Pyridinium N⁺-H Stretch2500 - 3200 (broad)Weak or not observed
Pyridinium Ring Stretch (C=C, C=N)1630 - 1650, 1500 - 15501630 - 1650, 1500 - 1550
Pyrrole Ring Stretch~1470, ~1570~1470, ~1570
Ring Breathing ModesWeak or not observed~990 - 1030 (strong)
C-H Out-of-Plane Bending700 - 900700 - 900

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and elucidate the fragmentation pathways of the 3-(1H-pyrrol-1-yl)pyridine cation. In electrospray ionization (ESI), the molecule would be detected as the intact cation [C₉H₉N₂]⁺ with a precise mass-to-charge ratio (m/z).

The fragmentation of the parent ion under collision-induced dissociation (CID) provides structural information. Plausible fragmentation pathways for the [C₉H₉N₂]⁺ cation include:

Cleavage of the C-N bond: This would lead to the formation of pyridyl (C₅H₄N⁺) or pyrrolyl (C₄H₄N⁺) cations, although fragmentation is more likely to result in neutral losses.

Loss of HCN: A common fragmentation pathway for nitrogen-containing aromatic rings, which could occur from either the pyridine or the pyrrole moiety, resulting in a fragment ion of [C₈H₈N]⁺.

Ring Opening: Fragmentation can proceed through the opening of one of the heterocyclic rings, followed by subsequent losses of small neutral molecules.

Analyzing the exact masses of the fragment ions allows for the determination of their elemental formulas, providing strong evidence for the proposed fragmentation mechanisms and confirming the initial structure.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments

Ion Formula Predicted m/z Possible Identity/Origin
[C₉H₉N₂]⁺145.0760Molecular Cation (M⁺)
[C₈H₆N]⁺116.0495[M - HCN]⁺
[C₅H₅N]⁺79.0422Pyridinium ion
[C₄H₄N]⁺66.0344Pyrrolyl cation

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

As of the current literature survey, a specific single-crystal X-ray diffraction structure for this compound has not been reported in major crystallographic databases. However, the solid-state structure can be predicted based on known structures of similar pyridinium salts and N-arylpyrroles.

The molecular geometry would feature two planar aromatic rings—pyridinium and pyrrole—connected by a C-N bond. The dihedral angle between the mean planes of these two rings is a key conformational parameter. In the solid state, this angle is influenced by crystal packing forces and intermolecular interactions.

The supramolecular assembly would be dominated by strong hydrogen bonds. The acidic proton on the pyridinium nitrogen (N⁺-H) would act as a hydrogen bond donor, with the chloride anion (Cl⁻) serving as the primary acceptor. This N⁺-H···Cl⁻ interaction is a defining feature in the crystal lattice of hydrochloride salts. Additionally, weaker C-H···Cl⁻ hydrogen bonds involving the aromatic C-H donors and the chloride acceptor are likely to be present, contributing to the formation of a complex three-dimensional network. These interactions dictate the packing arrangement of the ions in the crystal, influencing the material's physical properties.

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Charge Transfer Characteristics

Electronic absorption spectroscopy (UV-Vis) provides information on the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated aromatic system. nih.gov

Compared to the neutral parent compound, the hydrochloride salt will likely exhibit a hypsochromic (blue) shift in its absorption maxima. rsc.org This is because the protonation of the pyridine nitrogen lowers the energy of the non-bonding orbital, increasing the energy gap for any n-π* transitions. Furthermore, the increased electron-withdrawing nature of the pyridinium ring alters the energy levels of the π molecular orbitals. rsc.org

Studies on the closely related 4-(pyrrol-1-yl)pyridine show a visible absorption band, suggesting potential for charge transfer characteristics. nih.gov In the case of the 3-substituted isomer, intramolecular charge transfer (ICT) from the electron-rich pyrrole ring to the electron-deficient pyridinium ring is possible. This ICT character can be investigated by studying the solvatochromic behavior of the compound, where the absorption maxima shift with solvent polarity. Information on the emission (fluorescence) properties of this specific compound is limited, but related N-arylpyrroles can exhibit fluorescence that is also sensitive to the molecular environment and conformation.

Table 4: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Description
π-π*250 - 350Electronic transition involving the conjugated π-system of both rings.
Intramolecular Charge Transfer (ICT)>350Possible transition involving electron transfer from the pyrrole to the pyridinium ring.

Theoretical and Computational Chemistry Investigations of 3 1h Pyrrol 1 Yl Pyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.orgnih.gov By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries, energies, and electron distribution. For 3-(1H-pyrrol-1-yl)pyridine hydrochloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular structure. electrochemsci.orgresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The protonation of the pyridine (B92270) nitrogen atom significantly influences the electronic properties of the molecule. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions. researchgate.net In the hydrochloride salt, a strong positive potential is localized around the pyridinium (B92312) proton, while the pyrrole (B145914) ring retains its electron-rich character. This charge distribution is crucial for understanding intermolecular interactions and the compound's reactivity.

Furthermore, DFT is used to calculate thermodynamic properties, which indicate the molecule's stability. unjani.ac.id Parameters such as the enthalpy of formation can be determined using isodesmic reactions, providing a theoretical measure of the compound's stability relative to similar known molecules. tandfonline.com

Table 1: Predicted Geometric Parameters for 3-(1H-pyrrol-1-yl)pyridine Cation from DFT Calculations

Parameter Description Predicted Value
C-N (Pyridine-Pyrrole) Bond length between the two rings ~1.43 Å
∠C-N-C (Pyridine) Bond angle within the pyridine ring ~120°
∠C-N-C (Pyrrole) Bond angle within the pyrrole ring ~108°

Note: These are representative values based on DFT studies of similar N-aryl pyrrole structures. Actual values may vary based on the specific functional and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.org MD simulations model the physical motions of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the environment, such as a solvent. dntb.gov.ua

For this compound, a key area of investigation is the conformational landscape defined by the rotation around the single bond connecting the pyridine and pyrrole rings. researchgate.net MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape fluctuates under different conditions.

When performed in a simulated solvent box (e.g., water), MD can elucidate solvation effects. researchgate.net These simulations track the interactions between the solute and solvent molecules, revealing the structure of the solvation shell. For the hydrochloride salt, simulations would show water molecules forming a structured cage, with strong hydrogen bonding interactions between water and the pyridinium N-H group, as well as with the chloride counter-ion. acs.org Understanding these solvation effects is essential for predicting the compound's behavior in aqueous environments. The stability of the ligand-protein complex can also be assessed using MD simulations to understand thermodynamic properties. researchgate.netnih.gov

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical methods are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data. rsc.org These predictions are invaluable for structural confirmation and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ijcce.ac.irnih.gov For this compound, calculations would predict distinct signals for the protons and carbons on both the pyridinium and pyrrole rings. The protonation of the pyridine ring would lead to a significant downfield shift for the adjacent protons compared to the neutral molecule. Comparing calculated shifts with experimental data serves as a stringent test of the computed structure. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies and their corresponding intensities. nih.gov These calculations help in assigning specific absorption bands to particular molecular motions, such as C-H stretching, C=N and C=C aromatic ring stretching, and ring deformation modes. For the hydrochloride salt, a prominent feature would be the N-H stretching vibration of the pyridinium group.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ijcce.ac.ir It calculates the energies of electronic transitions from the ground state to various excited states. For 3-(1H-pyrrol-1-yl)pyridine, the spectrum is expected to be dominated by π-π* transitions within the aromatic system. researchgate.net The calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, providing a theoretical basis for the observed color and electronic properties of the compound. acs.org

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data for a Pyrrole-Pyridine System

Parameter Method Predicted Value Experimental Value
¹H NMR (pyridyl-H) GIAO-DFT 8.5 - 9.0 ppm 8.4 - 8.8 ppm
¹³C NMR (pyridyl-C) GIAO-DFT 140 - 155 ppm 138 - 152 ppm
IR Freq. (C=N stretch) DFT/B3LYP ~1610 cm⁻¹ ~1600 cm⁻¹

Note: Data is illustrative for similar heterocyclic systems to show the typical accuracy of quantum chemical predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). wikipedia.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. The HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is distributed over the electron-deficient pyridinium ring. researchgate.netyoutube.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of reactivity: researchgate.netnih.gov

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): χ = (I + A) / 2.

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / (2η).

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). It quantifies the energy stabilization when the molecule accepts electrons.

Table 3: Calculated Reactivity Descriptors for a Pyrrole-Pyridine System

Descriptor Symbol Formula Typical Calculated Value (eV)
HOMO Energy E_HOMO - -6.5
LUMO Energy E_LUMO - -1.5
Energy Gap ΔE E_LUMO - E_HOMO 5.0
Ionization Potential I -E_HOMO 6.5
Electron Affinity A -E_LUMO 1.5
Electronegativity χ (I+A)/2 4.0
Chemical Hardness η (I-A)/2 2.5

Note: Values are representative and derived from DFT calculations on analogous structures.

Quantitative Structure-Property Relationship (QSPR) Studies in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic physical properties. nih.govresearchgate.net In a non-biological context, QSPR can be used to predict properties such as boiling point, density, solubility, or refractive index.

The QSPR methodology involves several steps. First, a set of molecular descriptors is calculated for a series of related compounds. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. For this compound, these could include molecular weight, counts of specific atom types, connectivity indices, and quantum-chemically derived values like dipole moment or polarizability.

Next, a mathematical model, most commonly using multiple linear regression (MLR) or machine learning algorithms, is developed to find a correlation between a subset of these descriptors and an experimentally measured physical property. researchgate.net While specific QSPR models for this compound are not readily found in the literature, one could be developed by including it in a training set of other pyridine and pyrrole derivatives. Such a model, once validated, could then be used to predict the physical properties of new, similar compounds without the need for experimental measurement. chemrevlett.com

Applications in Materials Science and Catalysis Non Biological Focus

Ligand Design and Coordination Chemistry of 3-(1H-pyrrol-1-yl)pyridine Hydrochloride for Catalytic Systems

The 3-(1H-pyrrol-1-yl)pyridine moiety is an effective ligand in coordination chemistry due to the presence of two distinct nitrogen atoms: the sp2-hybridized nitrogen in the pyridine (B92270) ring and the sp2-hybridized nitrogen within the pyrrole (B145914) ring. The pyridine nitrogen, with its available lone pair of electrons, acts as a strong Lewis base, readily coordinating to a wide variety of transition metals. This interaction is fundamental to the design of catalytic systems.

Pyridine-pyrrolide systems can act as versatile chelating ligands. For instance, tridentate ligands incorporating the pyridine-pyrrolide motif have been shown to form stable complexes with various transition metals. researchgate.net These complexes are explored for their potential in catalytic processes, where the ligand framework stabilizes the metal center and influences its reactivity. researchgate.net The coordination of 3-(1H-pyrrol-1-yl)pyridine to metal centers like ruthenium and gold has been demonstrated in related systems, forming complexes with specific geometries and electronic properties that are crucial for catalysis. researchgate.netbohrium.com Studies on gold(III) complexes, for example, highlight that the de-coordination of the pyridine-N ligand can be a critical step in generating catalytic activity, showcasing the dynamic role of the ligand in the catalytic cycle. bohrium.com

Metal CenterLigand TypeApplication/FindingReference
Ruthenium(II)4-(1H-1-pyrrolyl)pyridineFormation of bimetallic complexes with specific charge transfer absorptions. researchgate.net
Gold(III)Polydentate pyridine-basedCatalytically active in cyclopropanation; pyridine de-coordination is key. bohrium.com
VariousTridentate pyridine-pyrrolideForms stable complexes used in catalytic processes. researchgate.net
Cobalt(II), Copper(II)Pyridine-pyrrole Schiff baseFormation of stable complexes with potential catalytic use in organic reactions. semanticscholar.org

Integration of the 3-(1H-pyrrol-1-yl)pyridine Scaffold into Functional Polymers and Organic Electronic Materials

The planar, conjugated structure of 3-(1H-pyrrol-1-yl)pyridine makes it a promising candidate for integration into functional organic materials, particularly for electronics. ontosight.ai The combination of the electron-donating pyrrole and electron-accepting pyridine creates an intramolecular charge-transfer character, which is a desirable property for organic semiconductors.

This scaffold can be incorporated into the backbone of conjugated polymers. Such polymers are investigated for their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The introduction of the pyridine unit into a polymer backbone can enhance electron transport properties. For example, organic semiconductor materials containing pyridine and dibenzothiophene (B1670422) sulfone have been developed to improve electron mobility. google.com

In a similar vein, pyridine-substituted diketopyrrolopyrrole (DPP) derivatives, which share the pyrrole and pyridine motifs, have been synthesized for high-performance n-type OFETs. researchgate.net The 3-(1H-pyrrol-1-yl)pyridine unit can also be incorporated into porous organic polymers (POPs). These materials combine the electronic properties of the scaffold with a high surface area, making them suitable for applications in catalysis and gas storage. nih.gov

Supramolecular Chemistry and Self-Assembly Driven by the Compound

The structure of 3-(1H-pyrrol-1-yl)pyridine contains features that can drive supramolecular self-assembly. The pyridine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds on the aromatic rings can act as weak hydrogen bond donors. These interactions, along with π-π stacking between the aromatic rings, can lead to the formation of ordered, non-covalent structures in the solid state or in solution.

Research on the related isomer, 4-(pyrrol-1-yl)pyridine, has shown that it can form supramolecular aggregates in aqueous solutions. nih.gov These aggregates are responsive to the presence of specific anions, leading to changes in the assembly and providing a mechanism for chemical sensing. nih.gov The self-assembly is driven by a combination of hydrophobic effects and intermolecular interactions.

Furthermore, pyridine-based ligands are known to promote the self-assembly of highly complex and functional structures, such as luminescent lanthanide complexes. rsc.org In the solid state, related pyrrole-pyridine structures have been observed to form chain-like networks through intermolecular N-H···N hydrogen bonds, demonstrating a clear pathway to ordered materials through self-assembly. nih.gov

Photophysical Properties and Potential in Organic Optoelectronics

The conjugated π-system extending across both the pyrrole and pyridine rings endows 3-(1H-pyrrol-1-yl)pyridine and its derivatives with interesting photophysical properties. These molecules typically exhibit absorption in the ultraviolet (UV) region and can display fluorescence, making them relevant for optoelectronic applications. ontosight.ai

Derivatives of pyrrolo-pyridine show potential as fluorescent materials. mdpi.com The electronic nature of these compounds can lead to a large Stokes shift (the difference between the absorption and emission maxima) and high photostability. mdpi.com Ruthenium complexes incorporating the 4-(1H-1-pyrrolyl)pyridine ligand, for example, display metal-to-ligand charge transfer (MLCT) absorption bands and luminescence in the visible spectrum. researchgate.net

The photophysical properties can be significantly influenced by the molecular environment and substitution patterns on the rings. Studies on related pyrrole-containing derivatives have shown that absorbance and fluorescence emission wavelengths are sensitive to solvent polarity. tandfonline.com This solvatochromic behavior suggests a change in the dipole moment upon electronic excitation, which is characteristic of molecules with intramolecular charge-transfer character. These properties are essential for the development of materials for OLEDs, sensors, and molecular probes. acs.org

Compound FamilyMax. Absorption (nm)Max. Emission (nm)Key FeatureReference
Pyrrolizine-3-one derivatives306–416465–614Significant Stokes shifts. tandfonline.com
Ruthenium(II) bipyridyl complexes with 4-(1H-1-pyrrolyl)pyridine439-452570-597Metal-to-ligand charge transfer. researchgate.net
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)~350-400~500Large Stokes shift and high photostability. mdpi.com
PyrenylpyridinesNot specified394–435Strong blue light emission, high quantum yields. researchgate.net

Development of 3-(1H-pyrrol-1-yl)pyridine-Based Catalysts for Organic Transformations

The ability of the 3-(1H-pyrrol-1-yl)pyridine scaffold to act as a ligand for transition metals is the foundation for its use in catalysis. By coordinating to a metal center, the ligand can modify the metal's electronic properties and steric environment, thereby controlling its catalytic activity and selectivity in various organic transformations. researchgate.net

Metal complexes featuring tridentate pyridine-pyrrolide ligands have been identified as efficient catalysts for organic reactions. researchgate.net Similarly, gold(III) complexes with pyridine-based ligands have demonstrated superior performance over inorganic gold salts in the cyclopropanation of propargyl esters and styrene. bohrium.com

The versatility of the scaffold allows for its incorporation into more complex catalytic systems. For instance, a magnetic porous organic polymer functionalized with pyridine-containing units has been successfully employed as a recyclable catalyst for the multi-component synthesis of hybrid pyridine derivatives. nih.gov Furthermore, cobalt(II) complexes with related heterocyclic Schiff base ligands are known to catalyze a variety of organic reactions, indicating the broad potential of such systems. semanticscholar.org These examples underscore the utility of the pyridine-pyrrole motif in creating both homogeneous and heterogeneous catalysts.

Derivatization and Functionalization Strategies for 3 1h Pyrrol 1 Yl Pyridine Hydrochloride

Site-Selective Functionalization of the Pyrrole (B145914) Ring

The pyrrole ring in N-arylpyrroles is susceptible to electrophilic substitution and deprotonative metallation, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the nature of the substituent on the nitrogen atom, the reaction conditions, and the reagents employed.

Electrophilic aromatic substitution is a common method for functionalizing aromatic compounds. wikipedia.org For N-substituted pyrroles, the substitution pattern is dictated by the electronic properties of the N-substituent and the stability of the intermediate carbocation (arenium ion). Generally, the α-positions (C2 and C5) of the pyrrole ring are more reactive towards electrophiles than the β-positions (C3 and C4) due to better charge delocalization in the corresponding intermediate. However, the presence of the pyridyl group at the N1 position can influence this selectivity.

Deprotonative metallation, or deproto-metallation, provides a powerful and regioselective alternative for functionalizing pyrrole rings. nih.govresearchgate.net This method involves the use of strong bases, such as organolithium reagents, to abstract a proton from a C-H bond, forming a metallated intermediate that can then be quenched with an electrophile. Studies on N-phenylpyrrole have shown that metallation can occur at the C2 position of the pyrrole ring or at the ortho-position of the phenyl ring, depending on the base and reaction conditions. nih.govacs.org For 3-(1H-pyrrol-1-yl)pyridine, deprotonation is expected to occur preferentially at the C2 position of the pyrrole ring, the most acidic C-H proton on that ring.

The table below summarizes key findings for site-selective functionalization reactions applicable to the pyrrole ring of the title compound, based on studies of analogous N-arylpyrroles.

Reaction TypeReagent/ConditionsMajor Product(s)Key Findings & Regioselectivity
Deproto-metallation n-BuLi/TMEDA, Et2O, rt2-lithiated pyrroleKinetic conditions can lead to dilithiation, while thermodynamic control favors monolithiation at the C2 position. nih.gov
Deproto-metallation LiTMP/ZnCl2·TMEDA, Hexane/TMEDA2-zincated pyrroleUse of a mixed lithium-zinc base allows for regioselective functionalization at the C2 position, which can be subsequently iodinated. nih.gov
Electrophilic Acylation Acetic anhydride, ZnCl22-acetyl-1-phenylpyrroleAcylation of 1-phenylpyrrole (B1663985) occurs at the C2 position. researchgate.net
Halogenation N-Bromosuccinimide (NBS)2-bromo or 2,5-dibromo pyrroleDepending on stoichiometry, mono- or di-bromination occurs at the activated α-positions.

Chemical Modifications of the Pyridine (B92270) Nitrogen and Ring System

The pyridine moiety of 3-(1H-pyrrol-1-yl)pyridine hydrochloride offers distinct sites for chemical modification, primarily at the nitrogen atom and the carbon atoms of the ring. The pyridine nitrogen is nucleophilic and readily undergoes reactions with electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. quimicaorganica.org This quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

The formation of N-alkylpyridinium salts is a common and straightforward modification. acs.orgmdpi.comnih.gov This reaction, known as the Menschutkin reaction, typically involves treating the pyridine derivative with an alkyl halide. researchgate.net The reaction proceeds via an SN2 mechanism and is effective for primary and secondary alkyl halides. quimicaorganica.orgresearchgate.net The resulting pyridinium salts can serve as precursors for further transformations or exhibit interesting biological or material properties in their own right. mdpi.com

Beyond simple N-alkylation, the pyridine ring can be functionalized through various other reactions. Nickel-catalyzed reductive alkylation has been developed as a method to install alkyl groups onto the pyridine ring itself via C-N bond activation of pyridinium salt precursors. acs.org Furthermore, coordination of the pyridine ring to a metal center, such as tungsten, can dearomatize the ring and enhance the nucleophilicity of the nitrogen, facilitating reactions like N-acylation and subsequent nucleophilic addition to the ring system. acs.org

The following table details common methods for the modification of the pyridine nitrogen and ring system.

Modification TypeReagents/ConditionsProduct TypeDescription
N-Alkylation Alkyl halide (e.g., R-Br), Ethanol, RefluxN-Alkylpyridinium saltA general method for quaternizing the pyridine nitrogen. nih.gov The reaction rate is influenced by the nature of the alkyl halide and substituents on the pyridine ring. acs.org
N-Amination Hydroxylamine-O-sulfonic acid (HOSA) or Mesitylsulfonyl hydroxylamine (B1172632) (MSH)N-Aminopyridinium saltElectrophilic amination of the pyridine nitrogen provides access to N-aminopyridinium salts, which are versatile synthetic intermediates. nih.gov
Reductive Alkylation 2-Pyridylpyridones, Alkyl bromides, NiCl2(DME), Mn2-AlkylpyridinesA nickel-catalyzed cross-electrophile coupling platform enables the construction of 2-alkylpyridines via C–N bond activation. acs.org
Metal-Complexation {TpW(NO)(PMe3)}η2-Pyridine complexCoordination to a tungsten complex increases the basicity of the pyridine nitrogen, allowing for facile N-alkylation or N-acylation. acs.org

Synthesis of Conjugated Systems Incorporating the 3-(1H-pyrrol-1-yl)pyridine Moiety

The construction of extended π-conjugated systems based on the 3-(1H-pyrrol-1-yl)pyridine scaffold is of significant interest for applications in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds between sp2-hybridized centers and are well-suited for this purpose. audreyli.comresearchgate.net

To participate in these reactions, the 3-(1H-pyrrol-1-yl)pyridine core must first be functionalized with a suitable group, typically a halogen (Br, I) or a boronic acid/ester. Halogenation of either the pyrrole or pyridine ring can provide the necessary electrophilic coupling partner. Subsequent Suzuki-Miyaura coupling with an appropriate aryl or heteroaryl boronic acid can then be used to forge the new C-C bond, extending the conjugated system. researchgate.netnih.gov For instance, 3-iodo-2-formyl-1-tosylpyrroles have been shown to couple efficiently with a variety of arylboronic acids. researchgate.net

Conversely, the 3-(1H-pyrrol-1-yl)pyridine moiety can be converted into a boronic acid derivative to act as the nucleophilic partner in the coupling reaction. The choice of strategy depends on the availability of starting materials and the desired final structure. These cross-coupling reactions are generally tolerant of a wide range of functional groups, allowing for the synthesis of complex and diverse molecular architectures.

The table below provides examples of cross-coupling strategies for synthesizing conjugated systems.

Coupling ReactionPyrrole/Pyridine SubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-Miyaura 3-Iodo-1-tosylpyrrole derivativeArylboronic acidPdCl2(dppf), Base3-Aryl-1-tosylpyrrole
Suzuki-Miyaura Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acidPd(dppf)Cl2, Base2-Arylpyridine
Phosphination 1-Iodo-3-aryl-imidazo[1,5-a]pyridineHP(t-Bu)2Pd2(dba)3, Xantphos, Base1-Phosphino-3-aryl-imidazo[1,5-a]pyridine
Suzuki-Miyaura HalopyridinePyridylboronic acidPalladium catalyst, BaseBipyridine derivative

Synthesis of Spiro and Fused Heterocyclic Architectures Derived from this compound

The development of synthetic routes to complex, multi-ring systems is a cornerstone of modern organic chemistry. The 3-(1H-pyrrol-1-yl)pyridine scaffold can be elaborated into more complex spiro and fused heterocyclic architectures through intramolecular cyclization and cycloaddition reactions. mdpi.com These strategies allow for the rapid construction of molecular complexity from a relatively simple starting material.

Fused heterocyclic systems can be generated through intramolecular cyclization reactions where functional groups on both the pyrrole and pyridine rings, or on a substituent, react to form a new ring. For example, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic or electrophilic cyclization to form fused systems like pyrrolopyrazinones or pyrrolooxazinones. beilstein-journals.org Similarly, pyrroles can undergo ring expansion reactions to generate pyridine motifs. researchgate.net

Cycloaddition reactions are another powerful tool for constructing fused and spirocyclic systems. The Huisgen 1,3-dipolar cycloaddition is a well-known example used to create five-membered heterocyclic rings. organic-chemistry.org Pyridinium ylides, generated from the corresponding pyridinium salts, can act as 1,3-dipoles and react with dipolarophiles like enones to form fused ring systems, such as dihydrofurans. organic-chemistry.org Diels-Alder reactions, where the pyridine or a derived diene participates, can be employed to construct six-membered rings, leading to fused polycyclic structures. acsgcipr.org

The following table presents synthetic strategies for creating spiro and fused heterocycles from pyrrole and pyridine precursors.

Reaction TypePrecursorReagents/ConditionsProduct Architecture
Intramolecular Cyclization N-alkyne-substituted methyl 1H-pyrrole-2-carboxylateHydrazine monohydrate, MeOH, RefluxFused Pyrrolopyrazinone
Intramolecular Cyclization N-alkyne-substituted methyl 1H-pyrrole-2-carboxylateI2, Dichloromethane, rtFused Pyrrolooxazinone
[3+2] Cycloaddition Pyridinium salt, EnoneBase (e.g., K2CO3), AcetonitrileFused 2,3-Dihydrofuran
[2+2]/[2+3] Cycloaddition Azomethine ylidesDipolarophilesFused/Spiro Pyrrolidines
Diels-Alder Reaction 1,2,4-Triazine derivativeAlkyne or AlkeneFused Pyridine (after extrusion)

Emerging Research Directions and Future Perspectives for 3 1h Pyrrol 1 Yl Pyridine Hydrochloride

Advancements in Microfluidic and Flow Chemistry for Synthesis and Characterization

Continuous flow chemistry and microfluidics are rapidly becoming indispensable tools in modern organic synthesis, offering numerous advantages over traditional batch processing. frontiersin.orgrsc.org These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for exothermic reactions. rsc.orgjst.org.in The synthesis of N-heterocycles, a class of compounds to which 3-(1H-pyrrol-1-yl)pyridine hydrochloride belongs, has been a significant area of focus for flow chemistry applications. frontiersin.orgrsc.org

The Paal-Knorr pyrrole (B145914) synthesis, a classical method for constructing the pyrrole ring, has been successfully adapted to flow conditions, demonstrating the feasibility of producing pyrrole-containing heterocycles in a continuous manner. uc.pt This approach allows for quantitative conversion and high throughput. uc.pt For the synthesis of this compound, a microfluidic setup could be envisioned where a stream of 3-aminopyridine (B143674) is continuously mixed with a stream of a 1,4-dicarbonyl compound under optimized temperature and catalyst conditions to form the pyrrole ring. The subsequent hydrochloride salt formation could also be integrated into the flow system.

The benefits of employing flow chemistry for the synthesis of this compound are multifold. Enhanced heat and mass transfer within microreactors allow for rapid and precise temperature control, which is crucial for managing reaction kinetics and minimizing the formation of byproducts. rsc.org Furthermore, the ability to operate at superheated conditions can significantly accelerate reaction rates. rsc.org The integration of in-line purification and analysis techniques within a flow setup, often referred to as reaction telescoping, can streamline the entire synthetic process, from starting materials to the final, purified product. uc.pt

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced by short diffusion distances
Reaction Control Less precise, potential for hotspotsPrecise control over temperature, pressure, and stoichiometry
Safety Higher risk with exothermic reactions and hazardous reagentsImproved safety due to small reaction volumes and better control
Scalability Often requires re-optimizationMore straightforward "scaling-out" by running multiple reactors in parallel or for longer durations
Reproducibility Can be variableHigh reproducibility due to consistent reaction conditions

Application of Machine Learning and Artificial Intelligence in Predicting Compound Properties and Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic pathways. nih.govmit.edu For this compound, these computational tools can significantly accelerate its investigation.

Predicting Physicochemical Properties: ML models can be trained on large datasets of known molecules to predict a wide range of properties for new compounds, such as solubility, melting point, and spectroscopic characteristics. arxiv.orgarxiv.org By inputting the structure of this compound into a trained model, researchers can obtain estimations of its properties without the need for initial synthesis and experimental characterization. This predictive capability is particularly valuable for screening large virtual libraries of related compounds to identify candidates with desired characteristics. For instance, artificial neural networks (ANNs) have been successfully used to predict the properties of pyridine (B92270) derivatives. nih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Utilizes models trained on existing chemical data to forecast physicochemical properties of new molecules. arxiv.orgRapidly estimate solubility, melting point, spectral data, and other key characteristics, guiding experimental design.
Retrosynthesis Employs algorithms to deconstruct a target molecule into simpler, commercially available starting materials. arxiv.orgacs.orgPropose novel and efficient synthetic routes, reducing the time and cost of synthesis.
Reaction Optimization Predicts optimal reaction conditions (temperature, solvent, catalyst) for a given transformation.Fine-tune the synthesis of this compound for improved yield and purity.
De Novo Design Generates novel molecular structures with desired properties.Design new derivatives of this compound with tailored functionalities for specific applications.

In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. stepscience.comresearchgate.netlongdom.org A key component of PAT is the use of in situ spectroscopic techniques to monitor reactions in real-time. nih.govrsc.org These methods provide a continuous stream of data on the progress of a reaction, allowing for a deeper understanding of reaction mechanisms and kinetics. youtube.com

For the synthesis of this compound, in situ monitoring using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be invaluable. fu-berlin.de By inserting a probe directly into the reaction vessel (or integrating a flow cell in a continuous process), researchers can track the disappearance of reactants and the appearance of intermediates and products in real-time. fu-berlin.deacs.org This allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the early detection of any deviations from the desired reaction pathway. youtube.com

The data obtained from in situ spectroscopy can be used to build kinetic models of the reaction, which can then be used to optimize reaction conditions for improved yield and purity. acs.org Furthermore, the integration of these analytical tools with automated reaction systems can enable real-time process control, where reaction parameters are adjusted automatically to maintain optimal conditions. nih.gov

Spectroscopic TechniqueInformation ProvidedApplication in this compound Synthesis
FTIR Spectroscopy Changes in functional groups. acs.orgMonitoring the formation of the pyrrole ring and the disappearance of starting material functional groups.
Raman Spectroscopy Vibrational modes of molecules, particularly useful for non-polar bonds and in aqueous media. fu-berlin.deComplementary to FTIR, providing information on the carbon backbone and aromatic ring structures.
NMR Spectroscopy Detailed structural information about molecules in solution. fu-berlin.deUnambiguous identification of reactants, intermediates, and products, and quantification of their concentrations over time.
UV-Vis Spectroscopy Changes in electronic transitions, particularly for conjugated systems. fu-berlin.deMonitoring the formation of the conjugated pyrrole-pyridine system.

Development of Novel Analytical Probes Utilizing the this compound Scaffold

The unique structural and electronic properties of the 3-(1H-pyrrol-1-yl)pyridine scaffold make it an attractive candidate for the development of novel analytical probes. The combination of the electron-rich pyrrole ring and the electron-deficient pyridine ring can give rise to interesting photophysical properties, such as fluorescence, which can be modulated by the presence of specific analytes. researchgate.netmdpi.com

The design of a fluorescent probe based on the this compound scaffold would involve the incorporation of a recognition moiety that selectively interacts with the target analyte. This interaction would then induce a change in the fluorescence properties of the molecule, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.govrsc.org The pyridine and pyrrole nitrogen atoms can also act as binding sites for metal ions. mdpi.com

Potential applications for such probes could include the detection of metal ions, anions, or small organic molecules in various non-biological matrices. For instance, a probe could be designed to selectively bind to a specific heavy metal ion, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net The development of such probes would require a detailed understanding of the structure-property relationships of the 3-(1H-pyrrol-1-yl)pyridine scaffold and its derivatives.

Exploration of Compound Interactions in Complex Chemical Environments (Excluding Biological Systems)

Understanding the behavior of this compound in complex chemical environments is crucial for its potential applications in materials science and catalysis. The compound's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of supramolecular assemblies with unique properties. chimia.chresearchgate.net

The pyridine nitrogen atom in the scaffold can act as a hydrogen bond acceptor, while the pyrrole N-H (in the deprotonated form) could act as a hydrogen bond donor. These interactions can lead to the formation of self-assembled structures in solution or in the solid state. Furthermore, the aromatic nature of both the pyrrole and pyridine rings allows for π-π stacking interactions with other aromatic molecules.

Research in this area could focus on co-crystallization studies of this compound with other organic molecules to create new multi-component crystalline materials with tailored properties. rsc.org The study of its interactions with surfaces or within porous materials could also reveal potential applications in areas such as gas sorption or catalysis. The coordination chemistry of the deprotonated form with various metal ions could also lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). cityu.edu.hk

Q & A

Q. What are the established synthetic routes for 3-(1H-pyrrol-1-yl)pyridine hydrochloride, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyridine-pyrrole derivatives are prepared using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation under inert atmospheres . Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) and structural validation using 1H^1H-/13C^{13}C-NMR and IR spectroscopy. Key spectral markers include pyrrole proton resonances (δ 5.7–6.2 ppm in 1H^1H-NMR) and carbonyl stretching frequencies (1750–1770 cm1^{-1}) in IR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and chemical-resistant goggles to prevent dermal/ocular exposure .
  • Operation in fume hoods with local exhaust ventilation to mitigate inhalation risks .
  • Storage in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • NMR Spectroscopy : 1H^1H-NMR identifies pyrrole (δ 5.8–6.2 ppm) and pyridine (δ 7.5–8.5 ppm) proton environments, while 13C^{13}C-NMR confirms sp2^2-hybridized carbons .
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key variables include:

  • Catalyst Loading : Pd(PPh3_3)4_4 at 2–5 mol% enhances cross-coupling efficiency .
  • Temperature Control : Maintaining 0–5°C during alkylation minimizes side reactions (e.g., over-alkylation) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) improve solubility of intermediates . Yield tracking via TLC or inline UV monitoring is recommended for real-time adjustments .

Q. How should discrepancies in 1H^1H-NMR data between synthesis batches be investigated?

  • Isomerism Check : Assess for regioisomers (e.g., 2- vs. 3-substituted pyridines) via 2D NMR (COSY, NOESY) .
  • Impurity Profiling : Compare HPLC retention times with reference standards to identify byproducts (e.g., unreacted pyrrole) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns .

Q. What strategies are employed to evaluate structure-activity relationships (SAR) for biological applications?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) to measure IC50_{50} values, with dose-response curves .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to active sites .
  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to pyridine/pyrrole rings to probe electronic effects on activity .

Q. How can stability challenges during long-term storage be mitigated?

  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) identify decomposition pathways (e.g., hydrolysis) .
  • Lyophilization : Freeze-drying enhances shelf life by reducing water content .
  • Inert Atmospheres : Store under argon or nitrogen to prevent oxidation .

Methodological Notes

  • Contradiction Management : If conflicting spectral data arise (e.g., IR vs. NMR), validate via orthogonal techniques like X-ray crystallography or elemental analysis .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously to ensure batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.